molecular formula C13H20N4O2 B2380105 (E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide CAS No. 2411334-04-6

(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide

Cat. No.: B2380105
CAS No.: 2411334-04-6
M. Wt: 264.329
InChI Key: BFIZFXXGYAVADC-SNAWJCMRSA-N
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Description

(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a dimethylamino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds or Simmons-Smith reagents.

    Formation of the Enamide Structure: The enamide moiety is formed through the reaction of an amine with an α,β-unsaturated carbonyl compound under basic or acidic conditions.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the enamide structure, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dimethylamino group or the oxadiazole ring, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

Biologically, the compound’s potential interactions with various biomolecules are of interest, particularly in the study of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, (E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and dimethylamino group are likely critical for binding to these targets, influencing biological pathways and eliciting a physiological response.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide
  • (E)-N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide

Uniqueness

Compared to similar compounds, (E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide is unique due to the presence of the cyclopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity profiles.

Properties

IUPAC Name

(E)-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-16(2)8-4-5-12(18)17(3)9-11-14-13(19-15-11)10-6-7-10/h4-5,10H,6-9H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIZFXXGYAVADC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(C)CC1=NOC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(C)CC1=NOC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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